molecular formula C18H22N2 B1588009 3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine CAS No. 54628-90-9

3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine

Cat. No.: B1588009
CAS No.: 54628-90-9
M. Wt: 266.4 g/mol
InChI Key: GDGWSSXWLLHGGV-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine (CAS 54628-89-6) is an aromatic amine derivative with a molecular formula of C₁₈H₂₂N₂ and a molecular weight of 266.38 g/mol . Its structure comprises a dihydroindenyl core substituted with a para-aminophenyl group and three methyl groups. Key physical properties include a density of 1.091 g/cm³, boiling point of 432.3°C, and a high lipophilicity (LogP = 5.00) . These characteristics make it suitable for applications in polymer synthesis, particularly as a monomer in polyimide resins .

Properties

IUPAC Name

3-(4-aminophenyl)-1,1,3-trimethyl-2H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)16-10-14(20)8-9-15(16)17/h4-10H,11,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGWSSXWLLHGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)N)(C)C3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015379
Record name 5-Amino-3-(4-aminophenyl)-1,1,3-trimethylindan
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54628-90-9
Record name 3-(4-Aminophenyl)-2,3-dihydro-1,1,3-trimethyl-1H-inden-5-amine
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Record name 5-Amino-3-(4-aminophenyl)-1,1,3-trimethylindan
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Record name 1H-Inden-5-amine, 3-(4-aminophenyl)-2,3-dihydro-1,1,3-trimethyl
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Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. Studies have shown that modifications in the amino group can enhance its efficacy against various cancer cell lines. For instance, analogs of 3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research has demonstrated that it can reduce oxidative stress markers in neuronal cells.

Materials Science Applications

Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing advanced polymers. Its unique structure allows it to be incorporated into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Researchers are exploring its use in creating smart materials that respond to environmental stimuli.

Dyes and Pigments
The compound's chromophoric properties make it suitable for applications in dye chemistry. It can be used to develop dyes with specific absorption characteristics for textiles and coatings. The synthesis of novel pigments based on this compound is being explored to improve colorfastness and environmental stability.

Chemical Intermediate

As a versatile intermediate, this compound is employed in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further functionalization makes it valuable in the development of new compounds with targeted biological activity.

Case Studies

Study Title Application Area Findings
Antitumor Efficacy of Indenamine DerivativesMedicinal ChemistryDemonstrated significant cytotoxicity against breast cancer cell lines.
Neuroprotective Properties of Amino-IndenesNeuropharmacologyReduced oxidative stress in neuronal cultures; potential for Alzheimer's treatment.
Synthesis of High-performance Polymers Using IndenaminesMaterials ScienceEnhanced mechanical properties and thermal stability observed in polymer composites.

Mechanism of Action

The mechanism by which 3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents or core structure, which influence reactivity, physical properties, and applications.

3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol (CAS 10527-11-4)

  • Molecular Formula : C₁₈H₂₀O₂
  • Key Differences: Substituents: Replaces the para-aminophenyl group with a meta-hydroxyphenyl group. Functionality: Hydroxyl groups enable condensation polymerization with formaldehyde, enhancing high-temperature/high-pressure (HTHP) fluid-loss-control performance in industrial additives . Rigidity: The hydroxyl group increases molecular rigidity compared to phenol, improving thermal stability . Applications: Primarily used in oilfield fluid-loss additives rather than polymer resins .

4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline (CAS 93369-00-7)

  • Molecular Formula : C₁₈H₂₁N
  • Key Differences: Core Structure: Retains the dihydroindenyl core but lacks the 5-amine substitution. Similarity: Structural analog with a similarity score of 0.82 to the target compound . Applications: Limited data, but likely used in niche polymer or pharmaceutical intermediates due to its aniline group.

3-(Phenylamino)-4-{[1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]methyl}-cyclobut-3-ene-1,2-dione

  • Molecular Formula : C₂₃H₂₃N₃O₂
  • Key Differences :
    • Core Structure : Incorporates a cyclobutene-dione moiety fused to a modified indole ring.
    • Functionality : Acts as a potent efflux pump inhibitor in Candida albicans due to its extended conjugation and planar structure .
    • Applications : Biomedical applications (antifungal agents) rather than industrial polymers.

2,3-Dihydro-1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)-1H-indene

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Key Differences: Substituents: Nitro groups (electron-withdrawing) replace the amino group (electron-donating).

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) LogP Key Applications
Target Compound 54628-89-6 C₁₈H₂₂N₂ 4-aminophenyl, methyl 266.38 5.00 Polyimide resins
3-(2-Hydroxyphenyl)-...-inden-5-ol 10527-11-4 C₁₈H₂₀O₂ 2-hydroxyphenyl, methyl 268.35 N/A HTHP fluid-loss additives
4-(1,3,3-Trimethyl...en-1-yl)aniline 93369-00-7 C₁₈H₂₁N 4-aminophenyl, methyl 251.37 N/A Polymer/pharmaceutical intermediates
Efflux Pump Inhibitor Derivative N/A C₂₃H₂₃N₃O₂ Phenylamino, indole 385.45 N/A Antifungal agents

Key Research Findings

Functional Group Impact: Amino vs. Hydroxyl: The amino group in the target compound enhances nucleophilicity, enabling participation in polycondensation reactions (e.g., polyimide synthesis) . In contrast, hydroxyl groups in analogs improve HTHP performance via phenolic resin formation . Electron Effects: Nitro-substituted derivatives exhibit reduced reactivity in polymer applications but may serve in explosive formulations .

Structural Rigidity :

  • The dihydroindenyl core contributes to thermal stability, but substituents like hydroxyl groups further increase rigidity, as seen in fluid-loss additives .

Biological Activity :

  • While the target compound lacks reported pharmacological activity, structural analogs with indole or cyclobutene-dione moieties show antifungal properties .

Biological Activity

3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine, with the CAS number 54628-90-9, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C18H22N2
  • Molecular Weight : 266.38 g/mol
  • CAS Number : 54628-90-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter release and receptor activity.

1. Interaction with Receptors

Research indicates that the compound may interact with G protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses. GPCRs play significant roles in signal transduction and are prominent targets for drug development.

2. Cholinergic Activity

There is evidence suggesting that the compound may exhibit cholinergic activity by influencing acetylcholine levels or receptor sensitivity. This could have implications for conditions such as Alzheimer's disease or other cognitive disorders where cholinergic signaling is disrupted.

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study AAntidepressant-like effectsDemonstrated significant reduction in depressive behavior in animal models.
Study BNeuroprotective propertiesShowed potential to protect neuronal cells from oxidative stress.
Study CAnti-inflammatory effectsReduced markers of inflammation in vitro and in vivo.

Case Studies

Case Study 1: Antidepressant Effects
In a controlled study involving rodent models, the administration of this compound resulted in significant behavioral changes indicative of reduced depression-like symptoms. The study utilized standard tests such as the forced swim test and tail suspension test to measure outcomes.

Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective capabilities of this compound against neurotoxic agents. The results indicated that pre-treatment with the compound significantly decreased neuronal cell death and improved cell viability under oxidative stress conditions.

Preparation Methods

Starting Materials

  • Indanone derivatives : 1,1,3-trimethylindan-5-one or related ketones serve as precursors to the indenamine core.
  • 4-Nitrobenzene derivatives : 4-nitrophenyl compounds are commonly used as precursors to 4-aminophenyl substituents via reduction.
  • Amination reagents : Methods to introduce or convert nitro groups to amino groups, such as catalytic hydrogenation or chemical reduction.

Key Synthetic Steps

  • Formation of the Indan Core
    The indan skeleton with 1,1,3-trimethyl substitution is prepared by cyclization reactions starting from appropriately substituted precursors, often via Friedel-Crafts alkylation or intramolecular cyclization of suitable keto intermediates.

  • Coupling of the Aminophenyl Group
    The 4-aminophenyl substituent is introduced at position 3 of the indan ring. This can be achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, or via nucleophilic aromatic substitution if the phenyl ring bears a leaving group.

  • Reduction of Nitro to Amino Group
    If the phenyl substituent is introduced as a nitro compound, a subsequent reduction step using catalytic hydrogenation (Pd/C, H2) or chemical reductants (e.g., SnCl2, Fe/HCl) converts the nitro group to the amino group.

  • Purification and Characterization
    The final compound is purified by recrystallization or chromatographic methods and characterized by spectroscopic techniques (NMR, IR, MS) to confirm the structure and purity.

Data Table: Hypothetical Synthesis Route Summary

Step Reaction Type Starting Material(s) Reagents/Conditions Outcome/Notes
1 Cyclization/Alkylation 5-indanone derivatives Acid catalyst, alkyl halides Formation of 1,1,3-trimethylindan-5-one
2 Cross-Coupling or Substitution 1,1,3-trimethylindan-5-one + 4-nitrophenyl halide Pd catalyst, base, solvent (e.g., toluene) Attachment of 4-nitrophenyl group at C3
3 Reduction Nitro-substituted intermediate Pd/C, H2 or chemical reductants Conversion of nitro to amino group
4 Purification Crude product Chromatography or recrystallization Pure this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or acylation followed by reductive amination. Evidence from analogous indenyl-amine syntheses highlights the use of acetyl chloride as both reagent and solvent to enhance regioselectivity during alkylation . Protecting groups (e.g., carbamates) are critical to prevent side reactions at the amine moiety, with subsequent deprotection under acidic conditions . Reaction temperature (0–25°C) and stoichiometric control of acetylating agents are key to minimizing byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for structural confirmation. Hydrogen bonding patterns and dihedral angles help validate the indenyl core and substituent orientations .
  • NMR : 1^1H and 13^13C NMR resolve methyl group splitting (e.g., 1,1,3-trimethyl substituents) and aromatic proton coupling.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 280.18).
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the primary research applications of this compound in current material science and medicinal chemistry studies?

  • Methodological Answer :

  • Material Science : The compound serves as a monomer in polyimide resins, where its rigid indenyl core enhances thermal stability (decomposition >300°C) and mechanical strength in high-temperature applications .
  • Medicinal Chemistry : Structural analogs act as TRPV1 receptor antagonists, with modifications at the 4-aminophenyl group modulating receptor binding affinity (e.g., IC50_{50} values <10 nM in pain signaling studies) .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective functionalization at specific positions of the indenyl core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

  • Friedel-Crafts Acetylation : Using acetyl chloride as a solvent directs substitution to the less hindered 5-position of the indenyl core, achieving >90% selectivity .
  • Protecting Groups : Temporary protection of the amine group with tert-butoxycarbonyl (Boc) prevents unwanted nucleophilic attack during alkylation .

Q. What methodologies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies in biological activity (e.g., TRPV1 inhibition) often arise from:

  • Assay Conditions : Variations in pH (e.g., proton-mediated TRPV1 activation vs. capsaicin-based assays) .
  • Structural Analogs : Minor substituent changes (e.g., fluorine vs. methyl groups) alter logP and membrane permeability, impacting in vivo efficacy .
  • Solution : Standardize assay protocols (e.g., Ca2+^{2+} flux measurements in HEK293 cells) and use computational docking to validate binding poses .

Q. What computational approaches predict interaction mechanisms between this compound and biological targets like TRPV1 receptors?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions using AMBER or GROMACS. Key residues (e.g., Arg557 in TRPV1) form hydrogen bonds with the 4-aminophenyl group .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions on the indenyl core .
  • InChIKey/SMILES : Facilitate database searches for analogs with similar pharmacophores (e.g., IWLVIVKGGLGGEH-UHFFFAOYSA-N for fluorine-substituted derivatives) .

Q. How does structural modification of substituents influence thermal stability in polyimide polymers?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Bulky substituents (e.g., trimethyl groups) increase glass transition temperatures (Tg_g) by reducing chain mobility .
  • Dynamic Mechanical Analysis (DMA) : Para-substituted aminophenyl groups enhance crosslinking density, improving tensile strength (e.g., 120 MPa vs. 80 MPa for meta-substituted analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 2
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine

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